molecular formula C16H18FN3O3 B5553668 N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide

N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide

Cat. No. B5553668
M. Wt: 319.33 g/mol
InChI Key: LCWCZQHWGHGBDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide often involves complex reactions that yield diazaspiro structures with potential anticonvulsant activities. For example, Madaiah et al. (2012) described the synthesis of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, highlighting the intricate steps involved in producing diazaspiro compounds with significant biological activities (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure Analysis

The structural complexity of diazaspiro compounds is a key feature that contributes to their diverse chemical and biological properties. Silaichev et al. (2013) explored the molecular structure of substituted 1,7-diazaspiro[4.4]nonane, providing insight into the arrangement of atoms and functional groups that define the compound's chemical behavior and interactions (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

Chemical Reactions and Properties

Diazaspiro compounds undergo various chemical reactions, contributing to their versatility in synthetic chemistry and potential pharmacological applications. The cyclization of O-acylated hydroxyamides to generate 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, as described by Nazarian and Forsyth (2016), is an example of how these compounds can be synthesized and manipulated for desired outcomes (Nazarian & Forsyth, 2016).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting points, and crystalline structures, are critical for their application in drug development and material science. The work by Balea et al. (2003) on the synthesis of racemic 2-ethyl-1,6-dioxaspiro[4.4]nonane provides valuable data on the physical characteristics of these compounds, which are essential for their practical applications (Balea, Pojar-Feneșan, Pop, Oprean, & Ciupe, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are key to understanding the applications of diazaspiro compounds. The study by Stepakov et al. (2009) on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates highlights the chemical behavior of these compounds under reductive conditions, shedding light on their potential for modification and use in synthesis (Stepakov, Galkin, Larina, Molchanov, & Kostikov, 2009).

Scientific Research Applications

Pharmacological Applications

One study explored the analgesic efficacy of a compound similar in structure to the one of interest, demonstrating its potential for cancer pain treatment due to its significant effectiveness in reducing pain compared to pentazocine, with fewer and less severe side effects (Scheef & Wolf-Gruber, 1985). This indicates a potential pharmacological application in pain management.

Metabolism and Disposition Studies

Research into the disposition and metabolism of closely related compounds in humans has provided insights into their pharmacokinetics. For instance, a study on the novel orexin 1 and 2 receptor antagonist, SB-649868, revealed its extensive metabolism and the principal routes of elimination, highlighting the significance of understanding metabolic pathways for the development of new drugs (Renzulli et al., 2011).

Environmental and Toxicological Research

The presence and impact of various industrial chemicals, including those structurally similar to the compound , have been studied extensively. For example, the ubiquitous presence of certain non-persistent chemicals in the environment and their potential endocrine-disrupting effects have raised concerns about human exposure and health implications (Frederiksen et al., 2014).

Research on Specific Mechanisms of Action

The mechanisms of action of compounds with similar structures have been investigated to understand their potential therapeutic benefits. For instance, HT-90B, a compound with serotonin 5-HT(1A) full agonist and serotonin 5-HT(2) antagonistic action, showed potent anti-depressive and anxiolytic effects without significant side effects, suggesting its potential for treating depression and anxiety disorders (Inagawa et al., 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. Without specific studies on this compound, it’s impossible to definitively state its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising bioactivity, for example, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-12-4-2-1-3-11(12)5-7-18-15(23)20-8-6-16(10-20)9-13(21)19-14(16)22/h1-4H,5-10H2,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCZQHWGHGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide

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